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Compound of Interest

Compound Name:
Dimethyl 2-allyl-2-(4-

nitrophenyl)malonate

Cat. No.: B1307849 Get Quote

A Comparative Guide to the ¹³C NMR Spectrum of Dimethyl 2-allyl-2-(4-
nitrophenyl)malonate

For researchers, scientists, and drug development professionals, understanding the chemical

structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR)

spectroscopy is a cornerstone technique for this purpose, and ¹³C NMR provides direct insight

into the carbon skeleton of a molecule. This guide offers a comparative analysis of the

expected ¹³C NMR spectrum of Dimethyl 2-allyl-2-(4-nitrophenyl)malonate against related

compounds, supported by experimental data from analogs.

Data Presentation: Comparative ¹³C NMR Chemical
Shifts
While experimental ¹³C NMR data for Dimethyl 2-allyl-2-(4-nitrophenyl)malonate is not

publicly available, we can predict the chemical shifts based on the analysis of structurally

similar compounds. The following table compares the experimental ¹³C NMR data of relevant

analogs—Diethyl diallylmalonate, Diethyl diethylmalonate, and Dimethyl malonate—to the

predicted values for the target compound. This comparison allows for an informed estimation of

the chemical shifts for each carbon in Dimethyl 2-allyl-2-(4-nitrophenyl)malonate.
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Carbon Atom

Dimethyl 2-
allyl-2-(4-
nitrophenyl)m
alonate
(Predicted,
ppm)

Diethyl
diallylmalonat
e
(Experimental,
ppm)[1][2]

Diethyl
diethylmalonat
e
(Experimental,
ppm)[3]

Dimethyl
malonate
(Experimental,
ppm)[4][5]

Quaternary

Malonate C
55 - 65 ~58 ~58 -

Ester C=O 168 - 172 ~170 ~172 ~167

-OCH₃ 52 - 54 - - ~52

-OCH₂CH₃ - ~61 ~61 -

-OCH₂CH₃ - ~14 ~14 -

Allyl -CH₂- 38 - 42 ~40 - -

Allyl -CH= 130 - 134 ~132 - -

Allyl =CH₂ 118 - 122 ~119 - -

Aromatic C-NO₂

(ipso)
147 - 150 - - -

Aromatic C-C

(ipso)
142 - 146 - - -

Aromatic CH

(ortho to -NO₂) **
123 - 125 - - -

Aromatic CH

(meta to -NO₂) **
128 - 130 - - -

Note: Predicted values are based on typical chemical shift ranges for the respective functional

groups.[6][7][8][9][10] Experimental values are approximated from available data.
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A standard protocol for acquiring a ¹³C NMR spectrum for a small organic molecule like

Dimethyl 2-allyl-2-(4-nitrophenyl)malonate is as follows:

1. Sample Preparation:

Dissolve 10-50 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated

solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent depends on the solubility

of the compound and should be noted as it can slightly influence chemical shifts.

Transfer the solution to a 5 mm NMR tube.

If quantitative analysis is required, ensure complete dissolution and consider the use of an

internal standard.

2. NMR Spectrometer Setup:

The experiment is typically performed on a 300-600 MHz NMR spectrometer equipped with a

broadband probe.

Tune and match the probe for the ¹³C frequency.

Shim the magnetic field to achieve optimal homogeneity, typically by optimizing the

deuterium lock signal of the solvent.

3. Acquisition Parameters:

Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 or zgdc on

Bruker instruments) is typically used. This provides a spectrum with singlets for each unique

carbon, simplifying interpretation.[11]

Pulse Program: A 30° or 45° pulse angle is often used to allow for a shorter relaxation delay.

Relaxation Delay (d1): A delay of 1-2 seconds is common for qualitative spectra. For

quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary to

ensure full relaxation of all carbon nuclei.

Acquisition Time (aq): Typically 1-2 seconds.
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Number of Scans (ns): Due to the low natural abundance of ¹³C (1.1%), a larger number of

scans is required compared to ¹H NMR. This can range from several hundred to several

thousand scans, depending on the sample concentration and the desired signal-to-noise

ratio.

Spectral Width (sw): A spectral width of 0-220 ppm is generally sufficient for most organic

compounds.[8]

4. Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Perform baseline correction.

Reference the spectrum. If the solvent contains tetramethylsilane (TMS), its signal is set to 0

ppm. Otherwise, the residual solvent peak can be used as a secondary reference (e.g.,

CDCl₃ at 77.16 ppm).[12]

Mandatory Visualization
The following diagram illustrates the chemical structure of Dimethyl 2-allyl-2-(4-
nitrophenyl)malonate and the predicted ¹³C NMR chemical shift regions for its distinct carbon

atoms.
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Predicted 13C NMR Chemical Shifts for
Dimethyl 2-allyl-2-(4-nitrophenyl)malonate

Chemical Structure

Predicted Chemical Shift Regions (ppm)
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Caption: Predicted ¹³C NMR chemical shifts for Dimethyl 2-allyl-2-(4-nitrophenyl)malonate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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